molecular formula C19H15F2N3O2S B2966087 2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1009515-57-4

2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2966087
CAS No.: 1009515-57-4
M. Wt: 387.4
InChI Key: CCLPEKUZRWAZPP-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thieno[3,4-c]pyrazole group, and a difluorobenzene group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the difluorobenzene group could potentially influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound 2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, due to its structural complexity, finds applications in the synthesis of advanced materials and drugs. One notable study discusses the synthesis of related trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, demonstrating the compound's role in producing fused heterocycles incorporating trifluoromethyl moiety under microwave-assisted conditions, highlighting its utility in medicinal chemistry for the development of novel pharmaceuticals (Shaaban, 2008).

Diagnostic Applications

The synthesis of radiolabeled derivatives of similar compounds has been explored for diagnostic applications, particularly in positron emission tomography (PET) imaging. A study by Wang et al. (2013) synthesized a new potential PET agent for imaging B-Raf(V600E) in cancers, demonstrating the compound's relevance in oncology diagnostics and its potential to aid in the non-invasive detection of cancerous growths (Wang et al., 2013).

Antibacterial and Antifungal Properties

Research on analogs of similar structures has shown promising antibacterial and antifungal activities. Palkar et al. (2017) designed and synthesized novel analogs displaying significant activity against Staphylococcus aureus and Bacillus subtilis, indicating potential applications of this compound in developing new antibacterial agents (Palkar et al., 2017).

Structural and Molecular Analysis

Intensive structural and molecular analyses, including X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, have been conducted on antipyrine-like derivatives, underscoring the importance of understanding intermolecular interactions in the design of pharmaceuticals and materials with enhanced properties (Saeed et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a solid, it could potentially pose a dust hazard. If it’s reactive, it could potentially pose a reactivity hazard .

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-11-5-2-3-8-16(11)24-18(12-9-27(26)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLPEKUZRWAZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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